molecular formula C13H20N6O5 B12102529 2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

Cat. No.: B12102529
M. Wt: 340.34 g/mol
InChI Key: CUAPZJHEUMOFCW-UHFFFAOYSA-N
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Description

IUPAC Name: (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol Common Synonyms: 2-Amino-3'-O-(2-methoxyethyl)adenosine

This compound is a synthetic nucleoside analog derived from adenosine, featuring a 2,6-diaminopurine base and a modified oxolane (tetrahydrofuran) sugar moiety. Key structural attributes include:

  • 2-Methoxyethoxy group at the 3'-position (C4 of the oxolane ring), enhancing hydrophilicity and metabolic stability.
  • Hydroxymethyl group at the 5'-position (C5), preserving sugar flexibility.

Properties

IUPAC Name

2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAPZJHEUMOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol , also known as a derivative of 2,6-diaminopurine, is a nucleoside analog with potential applications in antiviral therapies and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14N6O4
  • Molecular Weight : 278.27 g/mol
  • CAS Number : 15172870

The biological activity of this compound is primarily attributed to its structural similarity to purine nucleosides. It interacts with various enzymes involved in nucleotide metabolism, particularly those related to adenosine deaminase. This interaction can lead to the inhibition of viral replication processes, making it a candidate for antiviral drug development.

Biological Activity

  • Antiviral Properties :
    • The compound exhibits significant antiviral activity against various viruses by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.
    • Case studies have shown its effectiveness against herpes simplex virus (HSV) and other RNA viruses.
  • Enzymatic Interactions :
    • It serves as a substrate for adenosine deaminase, leading to the formation of active metabolites that can inhibit viral replication .
    • Studies indicate that the compound can modulate enzyme activity, which may enhance therapeutic outcomes in certain viral infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of HSV and RNA viruses
Enzyme InhibitionModulates adenosine deaminase activity
Nucleotide MimicryCompetes with natural nucleotides in metabolic pathways

Case Studies

  • Study on HSV : A study demonstrated that treatment with this compound resulted in a significant reduction in HSV replication in vitro. The mechanism was linked to the compound's ability to compete with natural substrates for viral polymerases.
  • Research on Enzyme Interaction : Investigations into the interaction with adenosine deaminase revealed that the compound could enhance enzyme inhibition, leading to decreased levels of adenine nucleotides which are crucial for viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-Amino-2'-fluoro-2'-deoxyadenosine

IUPAC Name: (2R,3R,4R,5R)-5-(2,6-Diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol Key Features :

  • 2'-Fluoro substitution (C2 of the sugar) instead of a methoxyethoxy group.
  • 2'-Deoxy sugar , lacking a hydroxyl group at C2, which reduces polarity compared to ribose.
  • Identical 2,6-diaminopurine base.
Comparative Analysis:
Parameter Target Compound 2'-Fluoro Analog
Sugar Modification 3'-O-(2-methoxyethoxy) 2'-Fluoro, 2'-deoxy
Molecular Weight Not explicitly reported 284.25 g/mol
Hydrophilicity High (ether and hydroxyl groups) Moderate (fluoro reduces polarity)
Metabolic Stability Likely high (bulky ether resists enzymatic cleavage) Moderate (fluoro may slow degradation)
Biological Activity Potential antiviral (inferred from base similarity) Used as biochemical reagent; antiviral applications hypothesized

Functional Implications :

  • The 2,6-diaminopurine base in both compounds may enhance binding affinity to viral polymerases or reverse transcriptases by forming additional hydrogen bonds.

Broader Context: Nucleoside Modifications in Drug Design

Nucleoside analogs are critical in antiviral and anticancer therapies. Structural modifications at key positions (e.g., 2', 3', or 5') are engineered to:

  • Evade enzymatic degradation (e.g., 2'-methoxyethoxy in antisense oligonucleotides).
  • Enhance target specificity (e.g., 2'-fluoro in remdesivir analogs).

The target compound’s 3'-methoxyethoxy group aligns with strategies to improve drug delivery and reduce off-target effects, whereas 2'-fluoro/2'-deoxy modifications prioritize metabolic stability .

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